2-Methylpyrrolidine

Catalog No.
S577912
CAS No.
765-38-8
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrrolidine

CAS Number

765-38-8

Product Name

2-Methylpyrrolidine

IUPAC Name

2-methylpyrrolidine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3

InChI Key

RGHPCLZJAFCTIK-UHFFFAOYSA-N

SMILES

CC1CCCN1

Synonyms

2-methylpyrrolidine

Canonical SMILES

CC1CCCN1

Organic Synthesis:

  • Precursor for other molecules: 2-Methylpyrrolidine serves as a valuable building block for synthesizing various complex molecules. Its reactive amine group allows for further chemical modifications, making it a versatile starting material. For instance, it can be used to synthesize 4,5-fused pyridazinone derivatives, known for their potential as histamine H3 receptor antagonists []. These antagonists hold promise in treating neurological disorders like sleep-wake disturbances and Alzheimer's disease [].
  • Guest molecule in clathrate formation: 2-Methylpyrrolidine can be employed as a guest molecule in the synthesis of clathrate compounds. These fascinating materials possess a cage-like structure that can trap guest molecules within their cavities. The specific properties of the trapped molecule and the host framework can be tailored for various applications, including gas storage and separation [].

Potential Biological Applications:

  • Plant metabolite: Interestingly, 2-Methylpyrrolidine has been identified as a natural metabolite in certain plants, suggesting a potential role in their biological processes []. While the exact function remains to under investigation, it opens avenues for exploring its potential biological activities.

2-Methylpyrrolidine is a secondary metabolite belonging to the class of organic compounds known as pyrrolidines. It features a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms. The chemical formula for 2-methylpyrrolidine is C₅H₁₁N, with an average molecular weight of 85.15 g/mol . This compound is characterized by its unique structure, where a methyl group is attached to the second carbon of the pyrrolidine ring, influencing its chemical properties and biological activity.

Due to its amine functional group. Key reactions include:

  • Condensation Reactions: It can undergo condensation to form cyclic compounds or larger molecules.
  • Oxidation Reactions: The amine group can be oxidized to form imines or other nitrogen-containing compounds.
  • Alkylation: 2-methylpyrrolidine can act as a nucleophile in alkylation reactions, allowing for the introduction of various alkyl groups .

2-Methylpyrrolidine exhibits several biological activities, primarily attributed to its role as a secondary metabolite. It may serve functions in signaling or defense mechanisms within biological systems. Additionally, some studies suggest potential neuroactive properties, although comprehensive research on its pharmacological effects remains limited .

Several methods exist for synthesizing 2-methylpyrrolidine:

  • Alkylation of Pyrrolidine: The most straightforward method involves the alkylation of pyrrolidine with methyl iodide or another methylating agent.
  • Reduction of N-Methyl-2-pyrrolidone: This method involves reducing N-methyl-2-pyrrolidone using reducing agents such as lithium aluminum hydride.
  • Cyclization Reactions: Various cyclization reactions involving suitable precursors can yield 2-methylpyrrolidine through controlled conditions .

Several compounds share structural similarities with 2-methylpyrrolidine, including:

Compound NameStructure TypeKey Characteristics
N-Methyl-2-pyrrolidoneLactamSolvent used in pharmaceuticals; non-toxic
3-MethylpyrrolidinePyrrolidine derivativeExhibits different biological activities
4-MethylpyrrolidinePyrrolidine derivativeUsed as a building block in organic synthesis
2-PyrrolidinoneLactamImportant in synthetic chemistry

Uniqueness of 2-Methylpyrrolidine: Unlike its analogs, 2-methylpyrrolidine's unique methyl substitution at the second position imparts distinct reactivity and biological properties, making it valuable for specific synthetic pathways and potential therapeutic applications .

This compound's versatility in both chemical synthesis and potential biological roles continues to be a subject of interest within the scientific community.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

765-38-8

General Manufacturing Information

Pyrrolidine, 2-methyl-: INACTIVE

Dates

Modify: 2023-08-15
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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